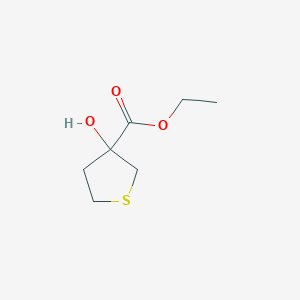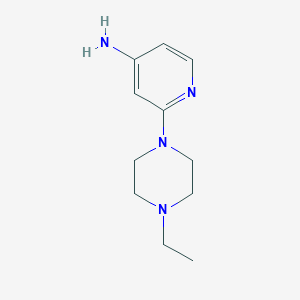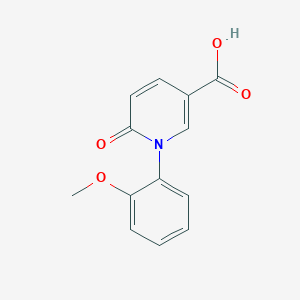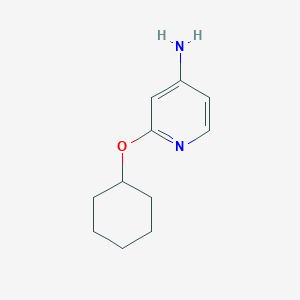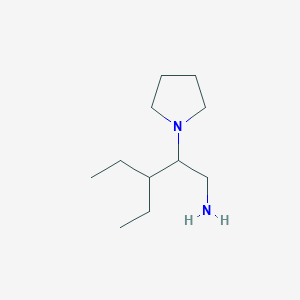
3-Ethyl-2-(pyrrolidin-1-yl)pentan-1-amine
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
3-Ethyl-2-(pyrrolidin-1-yl)pentan-1-amine has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
Target of Action
3-Ethyl-2-(pyrrolidin-1-yl)pentan-1-amine is a synthetic cathinone . Synthetic cathinones are known to primarily target the dopamine and norepinephrine transporters . These transporters play a crucial role in regulating the concentration of neurotransmitters in the synaptic cleft, thereby modulating neuronal signaling.
Mode of Action
The compound interacts with its targets by inhibiting the uptake of dopamine and norepinephrine . This inhibition results in an increased concentration of these neurotransmitters in the synaptic cleft, leading to prolonged and intensified signaling.
Biochemical Pathways
The primary biochemical pathways affected by this compound are the dopaminergic and noradrenergic pathways . By inhibiting the reuptake of dopamine and norepinephrine, the compound enhances the signaling in these pathways. The downstream effects can include increased alertness, euphoria, and heightened sensory perception, among others.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve enhanced dopaminergic and noradrenergic signaling . This can lead to a range of psychoactive effects, including increased alertness, euphoria, and heightened sensory perception.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These can include the presence of other substances, the user’s physiological state, and the specific conditions under which the compound is used. Detailed information on these aspects is currently lacking .
Biochemische Analyse
Biochemical Properties
3-Ethyl-2-(pyrrolidin-1-yl)pentan-1-amine plays a significant role in biochemical reactions, particularly those involving neurotransmitter systems. It interacts with enzymes such as monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT), which are involved in the metabolism of neurotransmitters like dopamine, norepinephrine, and serotonin. The compound inhibits the reuptake of these neurotransmitters, leading to increased levels in the synaptic cleft. This interaction is similar to that observed with other synthetic cathinones, which are known to enhance neurotransmitter activity .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In neuronal cells, it influences cell signaling pathways by increasing the levels of neurotransmitters, thereby enhancing synaptic transmission. This can lead to altered gene expression and changes in cellular metabolism. Additionally, the compound has been shown to affect the function of glial cells, which play a crucial role in maintaining the homeostasis of the nervous system .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the transporters for dopamine, norepinephrine, and serotonin, inhibiting their reuptake and leading to increased neurotransmitter levels. This binding interaction is crucial for its stimulant effects. Furthermore, the compound may inhibit enzymes like MAO and COMT, preventing the breakdown of neurotransmitters and prolonging their action .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under extreme conditions. Long-term studies have shown that prolonged exposure to the compound can lead to adaptive changes in cellular function, including alterations in receptor density and neurotransmitter levels .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits stimulant effects, increasing locomotor activity and enhancing cognitive function. At higher doses, it can induce toxic effects, including hyperthermia, seizures, and neurotoxicity. These adverse effects highlight the importance of careful dosage control in experimental settings .
Metabolic Pathways
This compound is metabolized primarily in the liver, where it undergoes oxidative deamination and N-dealkylation. Enzymes such as cytochrome P450 play a crucial role in these metabolic pathways. The metabolites produced can also have biological activity, contributing to the overall effects of the compound. Understanding these pathways is essential for evaluating the compound’s pharmacokinetics and potential toxicity .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system. Transporters such as the dopamine transporter (DAT) and serotonin transporter (SERT) facilitate its movement across cell membranes. The compound’s distribution is influenced by its lipophilicity, which allows it to accumulate in lipid-rich tissues .
Subcellular Localization
The subcellular localization of this compound is critical for its activity. It is primarily localized in the synaptic vesicles of neuronal cells, where it interacts with neurotransmitter transporters. This localization is facilitated by targeting signals and post-translational modifications that direct the compound to specific compartments. The compound’s activity is closely linked to its subcellular distribution, influencing its overall effects on cellular function .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for 3-Ethyl-2-(pyrrolidin-1-yl)pentan-1-amine are not well-documented. it is likely that large-scale synthesis would follow similar principles as laboratory-scale synthesis, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-Ethyl-2-(pyrrolidin-1-yl)pentan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
α-Pyrrolidinoisohexanophenone (α-PiHP): A synthetic cathinone with similar effects on neurotransmitter systems.
4-Methyl-1-phenyl-2-(pyrrolidin-1-yl)pentan-1-one: Another synthetic cathinone with comparable properties.
N-Ethylpentylone: A synthetic cathinone with similar structural features and effects.
Uniqueness
3-Ethyl-2-(pyrrolidin-1-yl)pentan-1-amine is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Its potent inhibition of dopamine and norepinephrine uptake sets it apart from other similar compounds.
Eigenschaften
IUPAC Name |
3-ethyl-2-pyrrolidin-1-ylpentan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24N2/c1-3-10(4-2)11(9-12)13-7-5-6-8-13/h10-11H,3-9,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCIYYWWMJRUVEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(CN)N1CCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




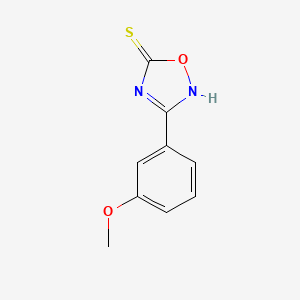




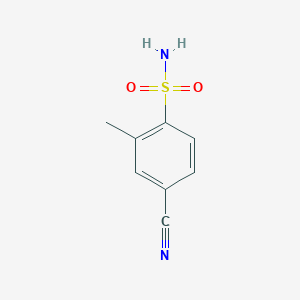
![1-[(2,4-dichlorophenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1453800.png)

